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Structural Analysis of 2-Methyloctane-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

1,3-diol, a chiral diol with potential applications in various fields of chemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound in public databases, this document outlines the expected analytical outcomes based on established principles of organic spectroscopy and stereochemistry. Detailed methodologies for key analytical techniques are also provided to facilitate the empirical investigation of this molecule.

Chemical Structure and Stereochemistry

2-Methyloctane-1,3-diol possesses two stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R)/(2S,3S) pair and the (2R,3S)/(2S,3R) pair is diastereomeric. The structural formula and stereochemical designations are illustrated below.

Chemical Formula: C₉H₂₀O₂[1] Molar Mass: 160.25 g/mol [1] IUPAC Name: **2-methyloctane-1,3-diol**[1] CAS Number: 5411-89-2[1]

Predicted Spectroscopic Data



The following tables summarize the predicted quantitative data from key spectroscopic techniques for the structural elucidation of **2-methyloctane-1,3-diol**. These predictions are based on typical values for similar aliphatic diols.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1' (CH3-C2)	~0.9	d	~7
H1 (CH ₂ OH)	~3.4 - 3.7	m	-
H2	~1.6 - 1.8	m	-
Н3	~3.8 - 4.1	m	-
H4	~1.2 - 1.5	m	-
H5	~1.2 - 1.5	m	-
H6	~1.2 - 1.5	m	-
H7	~1.2 - 1.5	m	-
H8 (CH₃)	~0.9	t	~7
OH (C1)	Variable	br s	-
OH (C3)	Variable	br s	-

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), m (multiplet), br (broad).

Table 2: Predicted ¹³C NMR Chemical Shifts



Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C1 (CH ₂ OH)	~65 - 70
C2	~40 - 45
C3	~70 - 75
C4	~30 - 35
C5	~25 - 30
C6	~22 - 27
C7	~31 - 36
C8 (CH₃)	~14
C1' (CH ₃ -C2)	~15 - 20

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.

Table 3: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment Ion	Fragmentation Pathway
160	[C ₉ H ₂₀ O ₂] ⁺	Molecular Ion (M ⁺)
142	[C ₉ H ₁₈ O] ⁺	Loss of H ₂ O (Dehydration)[2] [3][4]
129	[C ₈ H ₁₇ O] ⁺	α-cleavage, loss of CH₂OH
115	[C7H15O] ⁺	α-cleavage, loss of C2H5O
101	[C ₆ H ₁₃ O] ⁺	Cleavage of C3-C4 bond
73	[C4H9O] ⁺	Cleavage of C3-C4 bond with rearrangement
45	[CH₅O] ⁺	[CH ₂ =OH] ⁺ , characteristic for primary alcohols[2]

Note: The relative abundance of fragments will depend on the ionization technique used.



Table 4: Predicted Infrared (IR) Spectroscopy

Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3600 - 3200 (broad)	O-H stretch	Alcohol
2960 - 2850 (strong)	C-H stretch	Alkane
1470 - 1450	C-H bend	Alkane
1380 - 1370	C-H rock (methyl)	Alkane
1150 - 1050 (strong)	C-O stretch	Alcohol

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural analysis of 2-methyloloctane-1,3-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of purified 2-methyloctane-1,3-diol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.



- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the TMS signal.
- Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
- Analyze coupling patterns (multiplicities) to deduce proton connectivity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

 Prepare a dilute solution of purified 2-methyloctane-1,3-diol (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

GC-MS Analysis:



- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injection Volume: 1 μL.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- MS Ion Source: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Scan Speed: 2 scans/second.

Data Analysis:

- Identify the molecular ion peak (M+) to confirm the molecular weight.
- Analyze the fragmentation pattern, paying attention to characteristic losses for alcohols, such as the loss of water (M-18) and α -cleavage.[2][3][4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- Place a drop of the purified liquid 2-methyloctane-1,3-diol between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Gently press the plates together to form a thin film.

Sample Preparation (Solution):

 Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride).



Place the solution in a liquid IR cell.

Data Acquisition:

• Spectral Range: 4000-400 cm⁻¹.

• Resolution: 4 cm⁻¹.

• Number of Scans: 16-32.

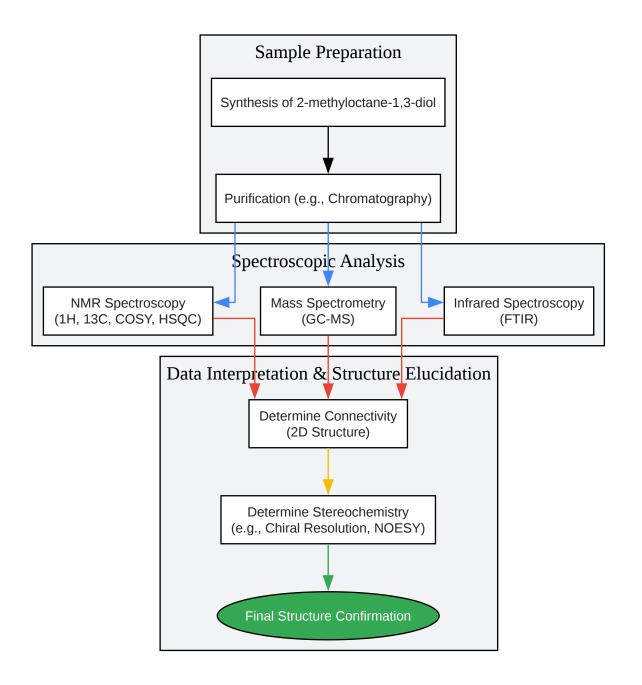
Data Analysis:

- Identify the broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching of the alcohol functional groups.
- Identify the strong C-H stretching absorptions in the 2960-2850 cm⁻¹ region.
- Identify the strong C-O stretching absorption in the 1150-1050 cm⁻¹ region.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural analysis of **2-methyloctane-1,3-diol**.





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